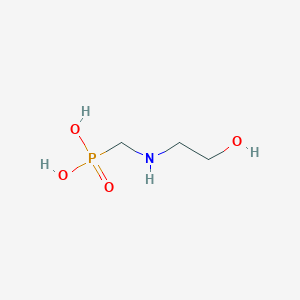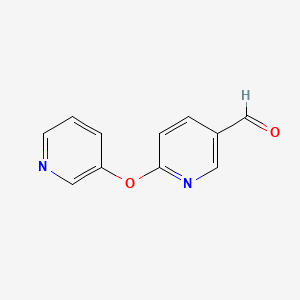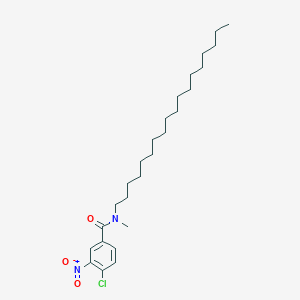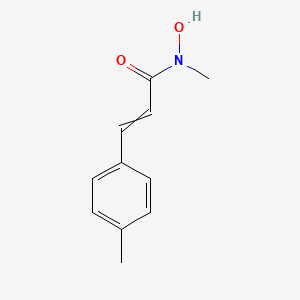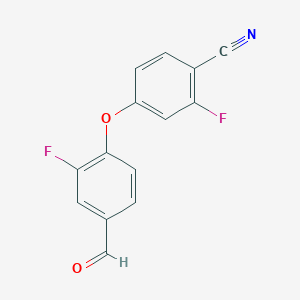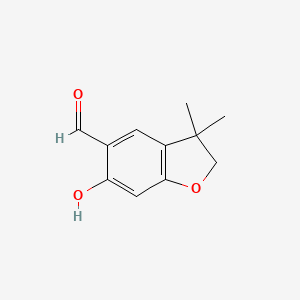
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dihydroxy and dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The compound’s hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
2,3-Dihydro-5,6-dimethylbenzofuran: Similar structure but lacks the hydroxyl and aldehyde groups.
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the aldehyde group.
3,3-Dimethyl-2,3-dihydrobenzofuran-5-carboxaldehyde: Similar structure but lacks the hydroxyl group.
Uniqueness: 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-10-4-9(13)7(5-12)3-8(10)11/h3-5,13H,6H2,1-2H3 |
InChI Key |
YKNARWDPXSMDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=C(C(=C2)O)C=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
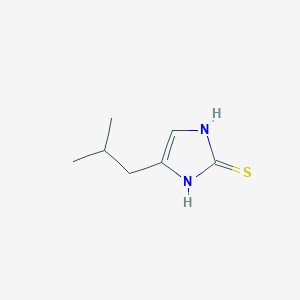
![4-{(E)-[(1,3-Benzothiazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B8593349.png)
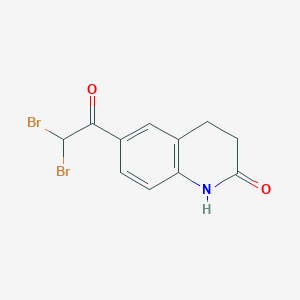
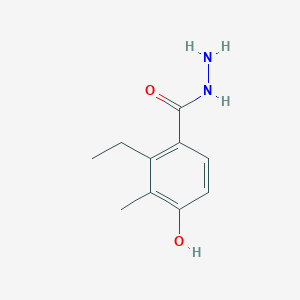
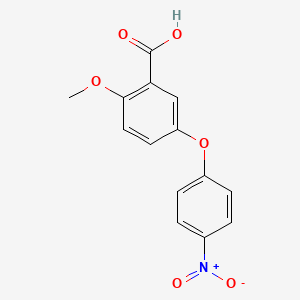

![2,3,4,5-tetrahydro-2-methyl-5-phenyl-1H-pyrido[4,3-b]indole](/img/structure/B8593373.png)
